1-乙酰基-4-哌啶乙酸

描述

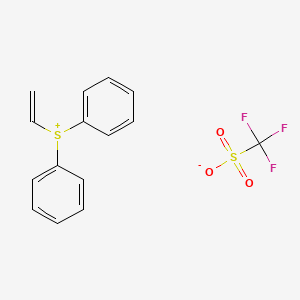

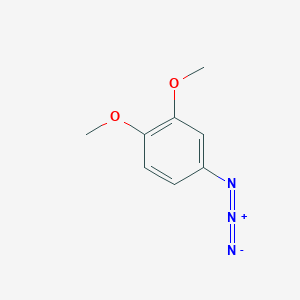

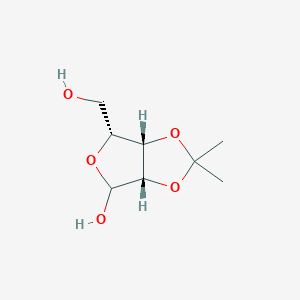

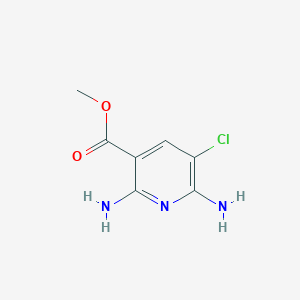

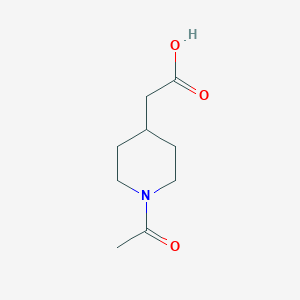

1-Acetyl-4-piperidineacetic acid is a chemical compound with the following structural formula:

Synthesis Analysis

The synthesis of 1-Acetyl-4-piperidineacetic acid involves several steps. One common method is the acylation of piperidine with acetic anhydride. The reaction proceeds as follows:

- Acetylation : Acetic anhydride reacts with piperidine, leading to the formation of the acetylated product.

Molecular Structure Analysis

The molecular structure of 1-Acetyl-4-piperidineacetic acid consists of a piperidine ring with an acetyl group attached to one of the nitrogen atoms. The acetyl group contributes to its chemical properties and reactivity.

Chemical Reactions Analysis

1-Acetyl-4-piperidineacetic acid can participate in various chemical reactions, including:

- Hydrolysis : Under acidic or basic conditions, the ester linkage in the acetyl group can be hydrolyzed to yield piperidineacetic acid and acetic acid.

- Esterification : It can react with alcohols to form esters.

- Amide Formation : The carboxylic acid group can react with amines to form amides.

Physical And Chemical Properties Analysis

- Physical State : 1-Acetyl-4-piperidineacetic acid is typically a white crystalline solid .

- Melting Point : It melts at a specific temperature (provide actual value if available).

- Solubility : It is soluble in organic solvents such as ethanol and acetone.

- Stability : It is relatively stable under normal conditions.

科学研究应用

-

Pharmaceutical Industry

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

-

Drug Discovery

- Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

- Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .

- Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

-

Chemical Synthesis

- Piperidines are used in the synthesis of many organic compounds .

- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

- A new heterogeneous cobalt catalyst based on titanium nanoparticles and melamine allowed for acid-free hydrogenation with good yields and selectivity .

-

Peptide Research

- Peptides often contain up to fifty amino acid residues, and peptides are functioning in the human body in many ways, such as regulating metabolism (insulin) and mediating pain signals (dynorphin) .

- They also play a role in endocrine signaling and can act as a growth factor .

- Modern medicinal and biochemical research is unthinkable without peptides application because of their selectivity, specificity and potency interaction with the target proteins .

-

Catalysis

- Piperidines are used in catalysis .

- A new heterogeneous cobalt catalyst based on titanium nanoparticles and melamine allowed for acid-free hydrogenation with good yields and selectivity .

- It was shown that it is possible to carry out the described conversions of substituted pyridines into the corresponding piperidines in water as a solvent .

-

Therapeutic Treatments

- Peptides play a significant role in cell signaling and function and can be used as an important tool for research and therapeutic treatments .

- Peptides’ large size and surface area allow for more specific docking to the target molecules .

- Researchers’ interest in developing peptide ligands and probes for studying target receptors’ structures and functions has increased dramatically lately .

- There is also an increasing number of examples of orally active peptides, which make them more desirable for drug development .

安全和危害

1-Acetyl-4-piperidineacetic acid should be handled with care:

- Irritant : It may cause skin and eye irritation.

- Toxicity : Ingestion or inhalation may be harmful. Avoid direct contact and use appropriate protective equipment.

未来方向

Future research could focus on:

- Biological Activity : Investigate potential pharmacological effects.

- Synthetic Modifications : Explore derivatives with improved properties.

- Structural Elucidation : Further characterize its crystal structure.

属性

IUPAC Name |

2-(1-acetylpiperidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-7(11)10-4-2-8(3-5-10)6-9(12)13/h8H,2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNAWRHVQZEFHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439928 | |

| Record name | 1-Acetyl-4-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-4-piperidineacetic acid | |

CAS RN |

78056-60-7 | |

| Record name | 1-Acetyl-4-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Acetylpiperidin-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。